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Lactose-β-NAc-Propargyl

Cat. No.: B1165414
Attention: For research use only. Not for human or veterinary use.
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Description

Lactose-β-NAc-Propargyl is a synthetic glycan derivative designed for advanced glycobiology research. This compound features an N-acetyllactosamine (LacNAc) core, a fundamental disaccharide unit commonly found in human glycoproteins and glycolipids . The molecule is chemically modified with a propargyl group at the anomeric position, providing a terminal alkyne handle for site-specific bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or other "Click Chemistry" reactions . The primary research application of this compound is as a chemical tool for the synthesis and study of complex glycoconjugates. Researchers utilize this compound to label, detect, and isolate glycan-binding proteins (lectins), particularly those from the galectin family, which recognize the LacNAc motif . It serves as a key building block for creating neoglycoconjugates, glycoarrays, and fluorescent glycoprobes to investigate protein-carbohydrate interactions, cell surface labeling, and glycan trafficking in live cells. Furthermore, its structure allows for the exploration of glycosidase mechanisms and the development of novel biosensors. This reagent is intended for use by experienced scientific professionals in laboratory settings only.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Galβ1-4Glcβ-NAc-Prop

Origin of Product

United States

Chemical Synthesis and Derivatization of Lactose β Nac Propargyl

Methodologies for Glycosidic Bond Formation

The creation of the β-glycosidic linkage between the propargyl group and the anomeric carbon of the N-acetyllactosamine unit is a critical step in the synthesis. Two primary methodologies are employed for this purpose: Fischer glycosylation and Lewis acid-catalyzed glycosylation.

Fischer Glycosylation Approaches for Propargyl Glycosides

The Fischer glycosylation is a classic method for forming glycosides by reacting an unprotected or partially protected sugar with an alcohol in the presence of an acid catalyst. wikipedia.org This approach is often characterized by its operational simplicity. In the context of synthesizing propargyl glycosides, unprotected monosaccharides and disaccharides, including lactose (B1674315), have been successfully glycosylated with propargyl alcohol. researchgate.netresearchgate.net

One effective method involves the use of sulfuric acid immobilized on silica (B1680970) as a catalyst, which facilitates the reaction and simplifies the work-up procedure. researchgate.netnih.gov Studies have shown that this reaction can be significantly accelerated using ultrasound irradiation, reducing reaction times from several hours to as little as 15-30 minutes for many sugars. researchgate.net For lactose, the reaction with propargyl alcohol using this method has been reported to proceed efficiently, although it may require longer reaction times compared to monosaccharides due to solubility constraints. nih.gov The primary product of Fischer glycosylation is often the thermodynamically more stable anomer, which in many cases is the α-anomer. wikipedia.org However, the formation of a mixture of anomers (α and β) and isomers (pyranose and furanose) is common, necessitating careful purification. nih.gov

ReactantCatalystReaction TimeYield (%)Anomeric Ratio (α/β)Reference
D-LactoseH₂SO₄-Silica2 h80Not Specified researchgate.net
D-GlucoseH₂SO₄-Silica30 min8510:1 researchgate.net
N-Acetyl-D-glucosamineH₂SO₄-Silica15 min8010:1 researchgate.net

Lewis Acid-Catalyzed Glycosylation Strategies

Lewis acid-catalyzed glycosylation offers a powerful and often more stereoselective alternative to Fischer glycosylation. This method typically involves a fully protected carbohydrate donor, such as a peracetylated sugar, which is activated by a Lewis acid to react with an alcohol acceptor. taylorfrancis.com Boron trifluoride etherate (BF₃·Et₂O) is a commonly used Lewis acid for this transformation. nih.govtaylorfrancis.com

The synthesis of propargyl glycosides from peracetylated sugars is a well-established procedure. For instance, the reaction of per-O-acetylated lactose or related trisaccharides with propargyl alcohol in the presence of BF₃·Et₂O proceeds to form the desired propargyl glycoside. nih.gov This approach generally favors the formation of the β-anomer due to the neighboring group participation of the acetyl group at the C-2 position of the glucose unit. The reaction of a peracetylated 3-O-α-L-fucosyl lactose with propargyl alcohol and BF₃·Et₂O has been reported to yield the corresponding propargyl trisaccharide in 70% yield. nih.gov A similar strategy using peracetylated glucose and propargyl alcohol with BF₃·Et₂O also demonstrates the utility of this method. taylorfrancis.com

Glycosyl DonorGlycosyl AcceptorLewis AcidYield (%)Anomeric ProductReference
Peracetylated 3-O-α-L-fucosyl lactosePropargyl alcoholBF₃·Et₂O70Not Specified nih.gov
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranosePropargyl alcoholBF₃·Et₂ONot Specifiedβ-anomer taylorfrancis.com

Protecting Group Strategies and Regioselective Functionalization

The synthesis of complex oligosaccharides like Lactose-β-NAc-Propargyl is highly dependent on the strategic use of protecting groups. These groups temporarily mask reactive hydroxyl and amino functionalities, allowing for selective reactions at specific positions on the sugar rings.

Orthogonal Protecting Groups in Polysaccharide Synthesis

Orthogonal protecting groups are essential for the multistep synthesis of complex carbohydrates. jocpr.com An orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions without affecting the others. neliti.com This allows for the sequential deprotection and functionalization of different parts of the molecule.

In the synthesis of N-acetyllactosamine-containing oligosaccharides, a variety of protecting groups are employed. Common hydroxyl protecting groups include acyl groups (e.g., acetyl, benzoyl), which are typically removed under basic conditions, and ether groups (e.g., benzyl), which are cleaved by hydrogenolysis. nih.gov Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), offer another level of orthogonality, as they are stable under many conditions but can be removed with fluoride (B91410) reagents. nih.gov For the amino group of glucosamine (B1671600), protecting groups such as the azido (B1232118) group (which can be reduced to an amine) or various carbamates like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are frequently used. nih.gov The choice of these groups is critical for directing the synthesis towards the desired target structure.

Protecting GroupFunctional Group ProtectedCleavage ConditionsOrthogonal To
Acetyl (Ac)HydroxylBasic (e.g., NaOMe/MeOH)Benzyl, Silyl
Benzyl (Bn)HydroxylHydrogenolysis (H₂, Pd/C)Acetyl, Silyl
tert-Butyldimethylsilyl (TBDMS)HydroxylFluoride ion (e.g., TBAF)Acetyl, Benzyl
Fluorenylmethyloxycarbonyl (Fmoc)AminoBasic (e.g., piperidine)Boc, Benzyl
tert-Butoxycarbonyl (Boc)AminoAcidic (e.g., TFA)Fmoc, Benzyl

Regioselective Acetylation and Deprotection Sequences

Regioselective functionalization is key to differentiating between the multiple hydroxyl groups of a saccharide. This can be achieved through either selective protection or selective deprotection. For example, the primary hydroxyl groups (C-6) of glucose and galactose are generally more reactive than the secondary hydroxyls, allowing for their selective protection with bulky silyl groups. nih.gov

In the synthesis of propargyl N-acetyllactosamine, a common strategy involves starting with peracetylated lactose. Following the propargyl glycosylation, the acetyl groups must be removed to allow for further modifications or to yield the final unprotected product. This global deacetylation is typically accomplished using Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol). nih.gov If specific hydroxyl groups need to be exposed while others remain protected, a sequence of regioselective deprotection and reprotection steps is necessary. For instance, enzymatic methods using lipases or esterases can achieve regioselective deacetylation at specific positions, such as the anomeric position or primary hydroxyls, providing valuable building blocks for further synthesis. researchgate.net

Synthesis of N-Acetyllactosamine Derivatives Bearing Propargyl Functionality

The synthesis of propargyl N-acetyllactosamine can be approached in several ways. One common route involves the modification of lactose. This can be achieved by first introducing the propargyl group at the anomeric position of lactose, followed by the conversion of the glucose unit into an N-acetylglucosamine unit. Alternatively, a pre-formed N-acetyllactosamine derivative can be glycosylated with propargyl alcohol.

A practical synthetic route often starts with the glycosylation of per-O-acetylated lactose with propargyl alcohol using a Lewis acid like BF₃·Et₂O. The resulting propargyl per-O-acetyl-lactoside is then globally deacetylated. To introduce the N-acetyl group at the C-2 position of the glucose residue, a multi-step sequence is required. This typically involves the conversion of the 2-hydroxyl group into an amino group, often via an azido intermediate, followed by acetylation.

An example of a related synthesis is the preparation of a propargyl glycoside of a fucosylated lactose derivative. nih.gov In this synthesis, 3-O-α-L-fucosyl lactose was first peracetylated. The peracetylated trisaccharide was then reacted with propargyl alcohol in the presence of BF₃·Et₂O to form the propargyl glycoside. The final step was the removal of the acetyl protecting groups using Zemplén deacetylation to yield the unprotected propargyl trisaccharide. nih.gov This demonstrates a viable strategy for attaching a propargyl group to a lactose-based oligosaccharide, which is a foundational step in the synthesis of the target molecule, this compound.

Direct Propargylation Methods for LacNAc Structures

Direct propargylation of N-acetyllactosamine (LacNAc) structures is a key method for introducing a terminal alkyne group, which is invaluable for subsequent modifications via click chemistry. This approach typically involves the reaction of a protected or unprotected LacNAc derivative with a propargyl-containing reagent. A prevalent method involves the use of per-O-acetylated lactose as a precursor to the LacNAc structure, which is then subjected to propargylation.

A common and effective method for the direct propargylation of carbohydrate structures, including LacNAc precursors, employs propargyl alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). nih.govtaylorfrancis.com In a typical procedure, per-O-acetylated lactose is reacted with propargyl alcohol. nih.gov The reaction is generally carried out in a dry, aprotic solvent like dichloromethane (B109758) (DCM) and may be facilitated by the presence of molecular sieves to ensure anhydrous conditions. nih.gov

The reaction mechanism involves the activation of the anomeric acetyl group by the Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This is then attacked by the hydroxyl group of propargyl alcohol to form the desired β-glycoside. Following the successful introduction of the propargyl group, the protecting acetyl groups are typically removed in a subsequent deacetylation step. This is often achieved under Zemplén conditions, using a catalytic amount of sodium methoxide in methanol (B129727) to yield the final, unprotected propargyl lactoside. nih.gov

Alternative direct propargylation strategies can involve the use of propargyl halides, such as propargyl bromide. These reactions are often performed under basic conditions, where a base is used to deprotonate the hydroxyl groups of the carbohydrate, increasing their nucleophilicity towards the electrophilic propargyl bromide. mdpi.com However, controlling the regioselectivity of this reaction on an unprotected carbohydrate can be challenging.

The choice of method often depends on the desired anomeric selectivity and the compatibility with other functional groups present on the carbohydrate scaffold. The use of BF₃·OEt₂ with an acetylated precursor is often favored for its ability to promote the formation of the thermodynamically more stable β-anomer. nih.gov

Table 1: Reagents and Conditions for Direct Propargylation of a Lactose Precursor

Starting MaterialPropargylating AgentCatalyst/PromoterSolventKey ConditionsProductRef
Per-O-acetylated lactosePropargyl alcoholBoron trifluoride etherate (BF₃·OEt₂)Dichloromethane (DCM)Anhydrous, molecular sieves, 0 °C to room temperaturePropargyl (per-O-acetyl)-β-D-lactopyranoside nih.gov
Protected CarbohydratePropargyl bromideBase (e.g., Sodium hydride)Aprotic solvent (e.g., THF, DMF)AnhydrousO-propargylated carbohydrate mdpi.comnih.gov

Multistep Synthesis of this compound Analogs

The synthesis of analogs of this compound often necessitates a multistep approach to allow for the introduction of various functional groups and structural modifications. These synthetic routes provide the flexibility to modify the carbohydrate backbone, enabling the study of structure-activity relationships in biological systems.

A representative multistep synthesis of a propargylated LacNAc derivative begins with a more readily available monosaccharide, such as N-acetylglucosamine. nih.gov The synthesis strategy involves the sequential building of the disaccharide, followed by the introduction of the propargyl group.

For instance, a synthetic pathway can commence with the protection of specific hydroxyl groups on the N-acetylglucosamine starting material. This is followed by a glycosylation reaction with a protected galactose donor to form the LacNAc backbone. Once the disaccharide is assembled, the propargyl group can be introduced at the anomeric position. This is often achieved using similar methods to direct propargylation, such as reacting a glycosyl halide or acetate (B1210297) derivative of the LacNAc structure with propargyl alcohol in the presence of a promoter. nih.gov

An example of such a synthesis is the preparation of a propargylated LacNAc derivative where N-acetylglucosamine is first converted into a protected intermediate. nih.gov This intermediate is then glycosylated with a galactose donor. The resulting protected LacNAc derivative can then be propargylated at the anomeric position. Finally, a global deprotection step, often involving reagents like sodium methoxide for O-acetyl groups and potentially other reagents for different protecting groups, yields the target propargyl LacNAc analog. nih.gov A notable synthesis produced the target propargylated LacNAc derivative in an 88% yield from the protected intermediate after deprotection steps. nih.gov

The multistep approach also allows for the synthesis of analogs with modifications at various positions. For example, functional groups can be introduced on the C3' position of the galactose residue or other positions of the LacNAc structure prior to the final deprotection. These modifications can be crucial for modulating the biological activity of the final compound.

Table 2: Example of a Multistep Synthesis Pathway for a Propargylated LacNAc Derivative

StepStarting MaterialKey Reagents/IntermediatesTransformationYieldRef
1N-acetylglucosamineProtection reagentsFormation of a protected GlcNAc intermediate- nih.gov
2Protected GlcNAcProtected galactose donor, glycosylation promoterFormation of protected LacNAc disaccharide- nih.gov
3Protected LacNAcPropargyl alcohol, Lewis acid (e.g., BF₃·OEt₂)Introduction of the propargyl group at the anomeric position- nih.gov
4Protected Propargyl LacNAcDeprotection reagents (e.g., TBAF, NaOMe)Removal of protecting groups88% nih.gov

Lactose β Nac Propargyl in Bioorthogonal Ligation Chemistry

Metal-Free Bioorthogonal Reactions

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has prompted the development of metal-free bioorthogonal reactions. nih.gov These methods are particularly advantageous for applications in living cells or organisms where the presence of a metal catalyst is undesirable. jcmarot.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent metal-free alternative to CuAAC. jcmarot.com This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide (B81097) without the need for a catalyst. jcmarot.com The driving force for the reaction is the release of ring strain in the cyclooctyne as it forms the more stable triazole ring. jcmarot.com

In the context of Lactose-β-NAc-Propargyl, the propargyl group itself is not strained. Therefore, for SPAAC to be employed, the reaction partner would need to be a strained cyclooctyne derivative, and the lactose (B1674315) moiety would be functionalized with an azide. However, the principles of SPAAC are relevant to the broader application of azide-alkyne cycloadditions in carbohydrate chemistry. The development of various cyclooctynes, such as dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO), has led to a range of reaction kinetics, allowing researchers to choose a reagent that best suits their experimental needs. nih.gov

Table 2: Comparison of Common Cyclooctynes for SPAAC
CyclooctyneKey FeatureRelative ReactivityReference
OCTFirst-generation, simple cyclooctyne.Slow nih.gov
DIFOPropargylic fluorine atoms enhance reactivity.Fast nih.gov
DIBOFused aromatic rings increase strain and reactivity.Fast nih.gov
BCNBicyclic structure with high strain.Very Fast nih.gov

Beyond azide-alkyne cycloadditions, the propargyl group can potentially participate in other bioorthogonal reactions, although these are less common. For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, can link terminal alkynes with aryl or vinyl halides. While powerful in organic synthesis, the need for a palladium catalyst and specific reaction conditions has limited their widespread use in biological systems compared to click chemistry reactions. nih.gov

Another notable metal-free reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov This reaction is known for its exceptionally fast kinetics. While the propargyl group of this compound is not a typical dienophile for this reaction, modifications of the alkyne or the development of new tetrazine partners could potentially enable such ligations in the future.

Design Principles for Bioorthogonal Probes

The design of effective bioorthogonal probes for reacting with handles like the propargyl group on this compound is guided by several key principles:

Reactivity and Selectivity: The probe must react selectively with the bioorthogonal handle under physiological conditions without cross-reacting with endogenous functional groups. The kinetics of the reaction should be sufficiently fast to allow for efficient labeling at low concentrations.

Stability and Solubility: The probe must be stable in aqueous media and soluble under physiological conditions. It should not degrade or be metabolized before it has a chance to react with its target.

Minimal Perturbation: The probe should be as small as possible to minimize any potential perturbation of the biological system being studied. nih.gov Large, bulky probes can interfere with the function or localization of the labeled molecule.

Functionality: The probe must contain a functional moiety, such as a fluorophore, an affinity tag (e.g., biotin), or a drug molecule, to enable detection or manipulation of the labeled carbohydrate. The choice of this functional group is dictated by the specific biological question being addressed.

Fluorogenic Probes: For imaging applications, fluorogenic probes are highly desirable. These are probes that are non-fluorescent or weakly fluorescent until they react with the bioorthogonal handle, at which point their fluorescence is "turned on." rsc.org This minimizes background signal and improves the signal-to-noise ratio.

Integration of Fluorescent or Affinity Tags via Click Chemistry

The propargyl group of this compound serves as a bioorthogonal handle, enabling its conjugation to a wide array of reporter molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. lumiprobe.comnih.gov This reaction is highly specific and efficient, proceeding under mild, aqueous conditions compatible with biological systems. lumiprobe.comresearchgate.net It facilitates the covalent attachment of molecules containing an azide functional group to the terminal alkyne of the propargyl moiety, forming a stable triazole linkage. lumiprobe.comresearchgate.net

This methodology allows for the straightforward integration of various fluorescent or affinity tags, which are synthetically prepared to feature an azide group. The process typically involves reacting this compound with an azide-derivatized tag in the presence of a copper(I) catalyst. This catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate. researchgate.net

Fluorescent Tags: A diverse range of fluorescent dyes can be attached to this compound. These tags allow for the direct visualization and quantification of the molecule in various applications, such as fluorescence microscopy and flow cytometry. researchgate.net The choice of fluorophore can be tailored based on the specific experimental requirements, including desired excitation and emission wavelengths, brightness, and photostability.

Affinity Tags: The most common affinity tag used in this context is biotin (B1667282). Once conjugated to this compound, the biotin moiety can be used for the detection, purification, and enrichment of the labeled biomolecules through its high-affinity interaction with streptavidin or avidin (B1170675) proteins. nih.gov This is particularly useful for applications like affinity chromatography and Western blotting. mdpi.com

The two-step nature of this labeling approach—initial interaction of the probe followed by click chemistry conjugation—provides significant flexibility and minimizes potential interference that a bulky tag might cause to the primary biological recognition event. mdpi.com

Table 1: Examples of Reporter Tags for Integration via Click Chemistry

Tag Type Specific Example Chemical Group Primary Application
Fluorescent Tag Alexa Fluor 488 Azide Azide Fluorescence Microscopy, Flow Cytometry
Fluorescent Tag Cyanine5 (Cy5) Azide Azide In vivo Imaging, FRET
Fluorescent Tag TAMRA Azide Azide Fluorescence Polarization, Microscopy
Fluorescent Tag Coumarin Azide Azide FRET, Small Molecule Labeling
Affinity Tag Biotin Azide Azide Affinity Purification, Western Blotting

Applications in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the function of enzymes within complex biological systems. nih.govnih.gov This technique employs active site-directed chemical probes to covalently label and report on the functional state of entire enzyme families. nih.gov this compound is well-suited to serve as a foundational structure for an activity-based probe (ABP) targeting carbohydrate-binding proteins, such as certain glycosidases and galectins. nih.govresearchgate.net

In the context of ABPP, the probe's design is modular. The Lactose-β-NAc component acts as the recognition element, guiding the probe to the active sites of target enzymes that specifically recognize this disaccharide structure. nih.gov To confer reactivity for covalent labeling, this recognition element would typically be combined with a latent reactive group (or "warhead") designed to irreversibly bind to a nucleophilic residue in the enzyme's active site upon binding. The propargyl group functions as the bioorthogonal reporter handle for downstream analysis. mdpi.comnih.gov

The general workflow for using a this compound-based ABP involves two key steps:

Labeling: The probe is introduced into a complex proteome, such as a cell or tissue lysate. nih.gov The probe selectively binds to and forms a covalent bond with its target enzymes, effectively "tagging" the active members of that protein class.

Detection: The alkyne handle on the now enzyme-bound probe is used for conjugation to an azide-functionalized reporter tag via CuAAC click chemistry. nih.gov If a fluorescent azide is used, the labeled enzymes can be visualized by in-gel fluorescence scanning. nih.gov Alternatively, if biotin-azide is used, the labeled proteins can be enriched using streptavidin beads and subsequently identified and quantified by mass spectrometry-based proteomics. nih.gov

This approach provides a powerful tool for identifying novel carbohydrate-active enzymes, studying changes in enzyme activity in response to stimuli, and screening for selective enzyme inhibitors in a competitive profiling format. researchgate.net By using a probe with a minimal alkyne tag during the initial labeling event, this strategy avoids the use of bulky reporters that could hinder cell permeability or target recognition. mdpi.com

Table 2: Hypothetical ABPP Workflow Using a this compound-Based Probe

Step Procedure Objective
1. Probe Incubation A proteome (e.g., cell lysate) is incubated with the this compound-based ABP. To allow the probe to selectively and covalently label the active sites of target enzymes (e.g., specific β-galactosidases).
2. Click Reaction An azide-functionalized reporter tag (e.g., Biotin-Azide or Alexa Fluor 488-Azide) and CuAAC reagents are added. To attach a reporter tag to the alkyne handle of the enzyme-bound probe for detection.
3. Analysis (Fluorescence) The proteome is separated by SDS-PAGE, and the gel is scanned for fluorescence. To visualize and quantify the activity of target enzymes based on the intensity of the fluorescent bands.

| 4. Analysis (Mass Spec) | Biotin-labeled proteins are enriched on streptavidin beads, digested, and analyzed by LC-MS/MS. | To identify and quantify the specific proteins that were actively labeled by the probe. |

Applications of Lactose β Nac Propargyl in Glycoconjugate Research

Construction of Multivalent Glycoclusters and Glycodendrimers

Multivalent glycoconjugates, which present multiple copies of a carbohydrate ligand, are powerful tools for studying and inhibiting the interactions between carbohydrates and lectins (carbohydrate-binding proteins). These interactions are often characterized by low intrinsic affinity but high avidity due to multivalency. Lactose-β-NAc-Propargyl is an ideal component for constructing such multivalent structures due to the efficiency with which its propargyl group can be conjugated to multivalent scaffolds.

The synthesis of multivalent glycoclusters and glycodendrimers relies on the selection of an appropriate core scaffold functionalized with multiple azide (B81097) groups. The propargyl group of this compound can then be "clicked" onto these scaffolds. The choice of scaffold is critical as it dictates the valency, geometry, and spacing of the carbohydrate ligands, which in turn influences the binding affinity and selectivity for target lectins. researchgate.netnih.gov

Researchers have employed a variety of scaffolds for this purpose:

Pentaerythritol: This small, flexible core can be equipped with four azido-terminated linkers, allowing for the straightforward synthesis of tetravalent glycoclusters. nih.govnih.gov The resulting clusters have been used to target bacterial lectins, such as those from Pseudomonas aeruginosa, demonstrating the multivalent effect in binding. nih.gov

Calix researchgate.netarenes: These macrocyclic compounds offer a more rigid and defined platform. nih.gov They exist in different conformations (e.g., cone, 1,3-alternate), which allows for precise control over the spatial presentation of the lactose (B1674315) units. researchgate.net Studies using tetra-alkynylated calixarenes and azido-functionalized lactosides have produced glycoclusters that show topological preferences when binding to lectins like human galectin-1. researchgate.netnih.gov

Porphyrins: These large, planar macrocycles can also serve as scaffolds. Their unique photochemical properties can be combined with the biological targeting of the attached lactose moieties, creating multifunctional molecules. researchgate.netnih.gov

The CuAAC reaction between the propargylated lactose and the azide-functionalized scaffold is typically high-yielding and can often be accelerated using microwave activation. researchgate.netnih.gov

Scaffold CoreTypical ValencyKey FeaturesTarget Lectin Examples
Pentaerythritol 4Flexible, simple synthesisPseudomonas aeruginosa lectins (PA-IL, PA-IIL) nih.govnih.gov
Calix researchgate.netarenes 4Rigid, defined ligand presentation based on conformers (cone, 1,3-alternate)Human Galectin-1, Erythrina cristagalli lectin (ECA) researchgate.netnih.gov
Porphyrins 4Rigid, planar, possesses intrinsic photophysical propertiesHuman Galectin-1, Erythrina cristagalli lectin (ECA) researchgate.netnih.gov

Glycoarrays are powerful high-throughput tools for profiling the interactions of lectins, antibodies, and whole cells with a wide variety of carbohydrates. biomaterials.org The fabrication of these arrays requires the stable and oriented immobilization of glycans onto a solid support. This compound is well-suited for this application, as its propargyl handle allows for covalent attachment to surfaces functionalized with azide groups via the CuAAC reaction. This method ensures a defined orientation of the carbohydrate, which is crucial for reproducible binding studies.

The process generally involves:

Surface Preparation: A solid support, such as a glass slide or a gold-coated chip, is modified to introduce azide functionalities.

Immobilization: Solutions of this compound are spotted onto the activated surface. The click reaction proceeds, covalently linking the lactose derivative to the array.

Analysis: The array is then incubated with a fluorescently labeled protein or cell suspension, and binding events are detected using a fluorescence scanner.

This approach simplifies the fabrication of glycan arrays and expands the range of carbohydrates that can be studied, facilitating progress in understanding glycan-dependent biological interactions. biomaterials.org

Neoglycoprotein and Neoglycoconjugate Synthesis

Neoglycoproteins are proteins that have been chemically modified to carry covalently attached carbohydrate units. nih.gov These constructs are invaluable for studying carbohydrate-protein interactions, serving as synthetic antigens, and acting as inhibitors in various biological assays. nih.gov The propargyl group in this compound provides a bioorthogonal handle for its conjugation to proteins and other biomolecules.

Achieving site-specific modification of proteins is essential to ensure homogeneity and preserve protein function. ccspublishing.org.cn The use of propargyl glycans like this compound in conjunction with genetic code expansion techniques allows for precise, covalent attachment of sugars to a predetermined site on a protein.

One common strategy involves the incorporation of an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAz), into the protein's sequence at a specific site using a cell-free protein synthesis system. researchgate.net The azide-modified protein can then be reacted with this compound via the CuAAC reaction. This results in a homogeneously glycosylated protein, or neoglycoprotein, where the lactose moiety is attached at a defined position. researchgate.net This method avoids the heterogeneity often found in naturally occurring glycoproteins, which can exist as a complex mixture of glycoforms. nih.govnih.gov This precision is crucial for developing tools with improved therapeutic indexes and for advanced microscopy techniques. ccspublishing.org.cn

Carbohydrates on the surface of pathogens or cancer cells can act as antigens, eliciting an immune response. Neoglycoproteins displaying specific carbohydrate structures are frequently used as synthetic antigens in vaccine development. nih.govnih.gov By conjugating this compound to a carrier protein like bovine serum albumin (BSA), a synthetic antigen is created that can be used to raise antibodies specific for the lactose structure. nih.gov

Furthermore, glycoconjugates synthesized using this compound can act as glycomimetics—molecules that mimic natural carbohydrate ligands. The glycoclusters described in section 4.1 are excellent examples. researchgate.net These constructs can bind to endogenous lectins, such as galectins, which are involved in inflammation and cancer progression. nih.govnih.gov By acting as competitive inhibitors, these synthetic lactosylated glycoclusters can block the interactions of natural ligands with galectins, representing a potential therapeutic strategy. researchgate.net

Glycoconjugate TypeApplicationTarget ExampleMechanism of Action
Neoglycoprotein Synthetic AntigenCarrier Protein (e.g., BSA) + LactoseElicits specific antibody response against the lactose moiety. nih.gov
Glycocluster Glycomimetic InhibitorHuman Galectin-1Competitively binds to the carbohydrate recognition domain (CRD) of the lectin, blocking interaction with natural glycoproteins. researchgate.netnih.gov

Development of Carbohydrate-Based Probes for Biological Systems

Understanding the dynamics of glycosylation and the function of carbohydrate-binding proteins in living systems requires molecular probes that can visualize and report on these interactions. The propargyl group of this compound serves as an essential conjugation handle for attaching reporter tags, such as fluorophores or affinity labels. nih.gov

These probes are created by reacting this compound with a reporter molecule that has a corresponding azide group (e.g., a fluorescein-azide (B1466869) or biotin-azide). nih.gov The resulting fluorescent or affinity-tagged lactose conjugate can be used in a variety of applications:

Fluorescent Labeling: Fluorescently tagged lactose probes can be used to visualize the localization of specific lectins on the cell surface or within tissues using fluorescence microscopy. This allows for the direct imaging of glycan binding events in a biological context. nih.gov

Affinity Purification: Probes functionalized with an affinity tag, such as biotin (B1667282), can be used to isolate and identify carbohydrate-binding proteins from complex biological mixtures. After incubation with a cell lysate, the probe-protein complex can be captured on a streptavidin-coated resin, allowing for the subsequent identification of the bound protein by mass spectrometry. nih.gov

The use of the propargyl group for this purpose is advantageous because the click reaction is highly specific and can be performed under mild, biocompatible conditions, making it suitable for use in complex biological settings. nih.gov

Probing Glycan-Binding Protein Interactions

The LacNAc disaccharide is a fundamental building block of complex N- and O-glycans and serves as a recognition motif for a wide range of glycan-binding proteins (GBPs), including galectins. figshare.comnih.gov Understanding the intricacies of these interactions is crucial for elucidating their roles in various physiological and pathological processes. This compound provides a powerful means to investigate these interactions with high precision.

The propargyl group allows for the immobilization of the LacNAc moiety onto surfaces, such as microarrays or sensor chips, creating tools to screen for and characterize LacNAc-binding proteins. researchgate.net Furthermore, it can be used in solution-based assays to study binding kinetics and affinities.

Detailed research has been conducted to evaluate the binding of propargyl-modified LacNAc and related structures to specific galectins, such as human galectin-3 (hGal-3), a protein implicated in cancer and inflammation. nih.gov Isothermal titration calorimetry (ITC) has been employed to determine the binding affinities (dissociation constants, Kd) of these synthetic glycans. These studies reveal how modifications to the LacNAc structure, including the addition of the propargyl group, influence the binding thermodynamics.

For instance, studies have shown that propargylated LacNAc (referred to as analog 27 in some literature) binds to hGal-3 with a higher affinity compared to the simple methyl lactoside. nih.gov The introduction of other modifications, such as sulfation at the 3'-O-position of the galactose residue in propargylated LacNAc, can further enhance this binding affinity significantly. nih.gov These findings highlight the utility of synthetically modified glycans like this compound in dissecting the molecular determinants of galectin-glycan recognition.

CompoundDescriptionBinding Affinity (Kd) for hGal-3 (µM)
Methyl lactoside (1)Reference Compound91.0
Propargyl-β-D-lactopyranoside (4)Propargylated Lactose47.6
Propargyl LacNAc (27)Propargylated N-Acetyllactosamine38.0
3′-O-sulfated propargylated LacNAc (30)Sulfated and Propargylated N-Acetyllactosamine14.7

Imaging Tools in Chemical Biology

The propargyl group on this compound serves as a bioorthogonal chemical reporter, enabling the visualization of LacNAc-containing glycoconjugates in complex biological systems. nih.gov This capability is rooted in the principles of bioorthogonal chemistry, where the alkyne group can be specifically and covalently linked to a probe molecule, such as a fluorophore, that carries a complementary azide group, without interfering with native biochemical processes. nih.gov

While the direct metabolic incorporation of this compound into cellular glycans has its challenges, a powerful related strategy involves the chemoenzymatic labeling of cell-surface LacNAc. In this approach, a specific glycosyltransferase is used to attach a modified sugar nucleotide containing a bioorthogonal handle (like an azide or alkyne) onto existing LacNAc structures on live cells. nih.govresearchgate.net For example, a fucosyltransferase can be used to transfer a fucose analog bearing an azide group (GDP-FucAz) specifically to LacNAc residues on the cell surface. nih.gov

Subsequently, a propargyl-containing imaging probe (such as a fluorescent dye) can be "clicked" onto the azido-modified glycans, allowing for their visualization by fluorescence microscopy. This method enables the specific imaging of the cellular distribution and dynamics of LacNAc-containing glycans. nih.gov Such imaging techniques are invaluable for studying changes in cell surface glycosylation during processes like cell differentiation, immune responses, and cancer progression, where the expression of LacNAc is often altered. nih.gov

The use of bioorthogonal turn-on probes, which become fluorescent only after the click reaction, can significantly improve the signal-to-background ratio in live-cell imaging applications. nih.gov This strategy, combined with the specificity of enzymatic labeling of LacNAc, provides a robust platform for non-invasive imaging of this important glycan epitope in its native cellular environment.

Role in Chemoenzymatic Synthesis and Glycan Engineering

Lactose-β-NAc-Propargyl as an Acceptor Substrate for Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, transferring a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule. The substrate specificity of these enzymes is crucial for the controlled synthesis of complex oligosaccharides. This compound, despite its modification, is recognized as a competent acceptor substrate by several key glycosyltransferases, enabling its use in the chemoenzymatic construction of more complex, tagged glycan structures.

The LacNAc disaccharide is a fundamental building block of N- and O-linked glycans and can be extended into poly-N-acetyllactosamine (poly-LacNAc) chains. This elongation is performed by the sequential action of β-1,3-N-acetylglucosaminyltransferases (β3GlcNAcT) and β-1,4-galactosyltransferases (β4GalT). Research has demonstrated that chemoenzymatic strategies are highly effective for synthesizing oligo-LacNAc structures of defined lengths. nycu.edu.tw In these systems, this compound can serve as the initial acceptor.

The process begins with the transfer of a GlcNAc residue to the terminal galactose of the propargylated LacNAc, catalyzed by a β3GlcNAcT. nycu.edu.twnih.gov The resulting trisaccharide, now terminating in GlcNAc, becomes an acceptor for β4GalT, which adds a galactose residue. researchgate.net This cycle of sequential enzymatic additions can be repeated to build poly-LacNAc chains, with each resulting oligosaccharide retaining the propargyl tag at its reducing end. This allows for the synthesis of complex glycans that are pre-functionalized for subsequent conjugation or analysis. nthu.edu.tw

Table 1: Key Glycosyltransferases in the Elongation of LacNAc Derivatives

EnzymeDonor SubstrateAcceptor TerminusLinkage Formed
β-1,3-N-acetylglucosaminyltransferase (β3GlcNAcT)UDP-GlcNAcGalactoseβ1-3
β-1,4-galactosyltransferase (β4GalT)UDP-GalactoseN-acetylglucosamine (GlcNAc)β1-4

Sialylated glycans play critical roles in cellular recognition, adhesion, and signaling. The enzymatic addition of sialic acid is catalyzed by sialyltransferases. Chemoenzymatic approaches have become powerful tools for the synthesis of complex sialosides, combining the precision of enzymes with the flexibility of chemical synthesis. nih.govacs.orgnih.gov These strategies often employ one-pot, multi-enzyme systems that can synthesize and regenerate the required sugar nucleotide donor, CMP-sialic acid, in situ, making the process highly efficient. nih.gov

This compound is an effective acceptor for sialyltransferases, which recognize its terminal galactose residue. For example, a practical synthesis of propargyl sialyl-α-(2-3')-lactosamine has been reported, demonstrating the utility of a minimally protected LacNAc acceptor in enzymatic sialylation. researchgate.net Depending on the specific sialyltransferase used, different linkages can be achieved. For instance, α-2,3-sialyltransferases and α-2,6-sialyltransferases will attach sialic acid to the C3 or C6 hydroxyl group of the terminal galactose, respectively. nthu.edu.tw This enables the creation of specific, biologically relevant sialylated structures, such as the Sialyl-Lewis X epitope, on a propargyl-tagged scaffold suitable for click chemistry ligation.

Table 2: Sialyltransferases for Modifying LacNAc Acceptors

EnzymeDonor SubstrateAcceptor TerminusLinkage Formed
α-2,3-Sialyltransferase (e.g., PmST1)CMP-Sialic AcidGalactoseα2-3
α-2,6-Sialyltransferase (e.g., Pd2,6ST)CMP-Sialic AcidGalactoseα2-6

Metabolic Glycan Engineering with Propargyl-Modified Sugars

Metabolic glycan engineering (MGE), also known as metabolic oligosaccharide engineering (MOE), is a powerful technique for labeling and studying glycans in living cells and organisms. uni-konstanz.denih.gov The strategy relies on the ability of the cell's own biosynthetic machinery to process unnatural sugar analogs bearing a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne (propargyl) group. uni-konstanz.deresearchgate.net

When cells are supplied with a propargyl-modified sugar like this compound, it can be taken up and utilized by the cellular glycosylation pathways. Once inside the cell, it can be further elongated by glycosyltransferases and incorporated into the growing glycan chains of glycoproteins and glycolipids. uni-konstanz.de These newly synthesized glycoconjugates are then transported to the cell surface, resulting in the display of the propargyl tag within the cellular glycome. researchgate.net

The presence of this alkyne handle on the cell surface provides a specific target for bioorthogonal ligation reactions. nih.govchemrxiv.org By adding a detection probe equipped with a reactive azide group (e.g., an azide-functionalized fluorophore or biotin (B1667282) molecule), researchers can covalently attach the probe to the tagged glycans via click chemistry. This enables a wide range of applications, including the visualization of glycan trafficking, identification of specific glycoproteins, and analysis of glycosylation changes during biological processes like development or disease. nih.govresearchgate.net

The production of complex and structurally defined oligosaccharides is a significant challenge. Recombinant microbial systems, particularly metabolically engineered Escherichia coli, have emerged as promising "cell factories" for synthesizing these molecules. researchgate.netmdpi.com These strains are genetically modified to express the necessary glycosyltransferases and the biosynthetic pathways for producing the required nucleotide sugar donors. mdpi.comnih.gov

In such a system, this compound can be supplied to the culture medium as an exogenous acceptor substrate. The engineered bacteria internalize this primer, which is then elaborated by the heterologously expressed glycosyltransferases. researchgate.net This approach allows for the controlled, scalable production of larger oligosaccharides that are uniformly functionalized with a propargyl tag. These modified oligosaccharides are valuable as probes for studying carbohydrate-binding proteins, as components for glycan microarrays, or for conjugation to other molecules to create neoglycoconjugates. The development of engineered biosynthetic pathways for alkyne-tagged molecules in microbes further underscores the potential of these systems. nih.gov

Table 3: Components of a Recombinant System for Modified Oligosaccharide Production

ComponentFunctionExample
Host OrganismProvides basic metabolism and cellular machinery.Escherichia coli K-12
Acceptor SubstrateThe primer for oligosaccharide elongation.This compound
Expressed GlycosyltransferasesCatalyze the specific addition of monosaccharides.β3GlcNAcT, β4GalT, Sialyltransferases
Nucleotide Sugar PathwaysSynthesize the activated sugar donors required by glycosyltransferases.Endogenous or engineered UDP-Galactose and UDP-GlcNAc pathways
Transporter SystemsFacilitate the uptake of the exogenous acceptor substrate.Lactose (B1674315) permease (LacY)

Glycosynthase and Glycosidase-Mediated Transformations

While glycosyltransferases are nature's primary tools for glycan synthesis, other enzyme classes can also be harnessed for this purpose. Glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse under kinetically controlled conditions (transglycosylation) to form new linkages. netsci-journal.com However, the yield is often limited by the competing hydrolysis of the product.

A more robust approach involves the use of glycosynthases. These are engineered mutant glycosidases in which the catalytic nucleophile has been removed, rendering them incapable of hydrolysis but still able to catalyze the formation of a glycosidic bond from an activated glycosyl donor (e.g., a glycosyl fluoride) onto an acceptor molecule. nih.govox.ac.uk This technology provides an efficient method for synthesizing oligosaccharides with high yields. biorxiv.orgresearchgate.net

This compound is a potential acceptor for such enzymatic transformations. A glycosynthase with appropriate specificity could be used to transfer various sugar moieties onto the non-reducing end of the propargylated LacNAc. Similarly, in a transglycosylation reaction, a glycosidase could transfer a sugar from a donor substrate to this compound. netsci-journal.com These methods offer alternative synthetic routes to expand the library of complex, propargyl-tagged glycans for applications in chemical biology.

Transglycosylation Reactions with Propargyl Lactosides

In chemoenzymatic synthesis, propargyl-functionalized saccharides are primarily used as acceptors in reactions catalyzed by glycosyltransferases. These enzymes transfer a monosaccharide from an activated sugar nucleotide donor to the acceptor, forming a new glycosidic bond with high regio- and stereoselectivity. The synthesis of Propargyl β-N-acetyllactosaminide itself is a key example of such a transglycosylation reaction, typically utilizing a propargyl-functionalized N-acetylglucosamine (GlcNAc-β-O-propargyl) as the starting acceptor.

The formation of the LacNAc structure is catalyzed by β-1,4-galactosyltransferase 1 (β4GalT-1), an enzyme that transfers galactose (Gal) from the donor UDP-galactose (UDP-Gal) to the C4 hydroxyl group of a terminal GlcNAc residue. researchgate.net The acceptor specificity of β4GalT-1 is a critical factor, and studies have shown that it can tolerate a variety of modifications to the aglycone part of the GlcNAc acceptor, including those with different linkages (O-, S-, C-glycosides) and hydrophobic moieties. nih.gov The propargyl group is well-tolerated, allowing for the efficient enzymatic synthesis of Propargyl-LacNAc. mdpi.com This enzymatic step avoids the need for complex protecting group chemistry typically required in purely chemical syntheses.

Once formed, the Propargyl-LacNAc can serve as a substrate for further enzymatic glycosylation to build more complex, multi-antennary N-glycans. nih.govnih.gov For instance, glycosyltransferases such as β-1,3-N-acetylglucosaminyltransferases can extend the chain, creating poly-N-acetyllactosamine structures which are important ligands for galectins and carriers of glycan epitopes. dtu.dk

Table 1: Acceptor Specificity of Bovine β1,4-Galactosyltransferase 1 (β4GalT-1) with Modified GlcNAc Substrates

Engineering of Enzymes for Novel Glycosidic Linkages

The efficiency and scope of chemoenzymatic synthesis can be significantly expanded through protein engineering. By modifying the enzymes involved, researchers can enhance their stability, alter their substrate specificity, and shift the catalytic balance from hydrolysis towards synthesis (transglycosylation). This is particularly relevant for creating novel glycosidic linkages on non-natural substrates like propargyl glycosides.

For enzymes like glycoside hydrolases, which possess inherent transglycosylation activity, a key goal is to suppress the competing hydrolysis of the newly formed product. nih.govmdpi.com One successful strategy involves mutating key residues in the active site. For instance, in β-N-acetylhexosaminidases, mutating a conserved active-site tyrosine residue to phenylalanine or histidine can dramatically reduce hydrolytic activity, effectively converting the enzyme into a "transglycosidase" optimized for synthesis. mdpi.comnih.gov Another innovative approach is loop engineering, where peptide loops near the active site are inserted or modified. This can create a more shielded substrate-binding pocket that limits water access, thereby disfavoring hydrolysis and increasing the yield of the transglycosylation product. nih.gov

In the case of glycosyltransferases like β4GalT-1, engineering efforts often focus on altering donor and acceptor specificities. The specificity for the UDP-Gal donor is largely determined by a few key amino acid residues in the binding pocket. nih.gov Mutating these residues can broaden the donor specificity, allowing the enzyme to transfer modified galactose units. Similarly, engineering the acceptor binding site can improve the enzyme's efficiency with non-natural GlcNAc derivatives, such as those bearing bulky or unusual aglycones like the propargyl group. nih.gov By enhancing the catalytic efficiency (kcat/Km) with these modified acceptors, enzyme engineering can make the synthesis of compounds like Propargyl-LacNAc more rapid and scalable. nih.gov These engineered enzymes are powerful tools for producing libraries of modified glycans for applications in drug discovery and materials science.

Table 2: Examples of Enzyme Engineering Strategies to Enhance Glycosylation

Investigation of Carbohydrate Protein Interactions Using Lactose β Nac Propargyl Derivatives

Binding Studies with Galectins and Other Lectins

The introduction of a propargyl group to the LacNAc scaffold allows for a versatile chemical handle for further modifications while also influencing the inherent binding properties of the ligand to galectins.

The affinity of galectins for their canonical ligand, LacNAc, is often moderate. Chemical modifications are a common strategy to enhance binding affinity and selectivity. The structure-activity relationship (SAR) of Lactose-β-NAc-Propargyl and its derivatives reveals important insights into the requirements for optimal galectin binding.

Studies on human galectin-3 (hGal-3) have shown that propargylated LacNAc derivatives can be potent ligands. researchgate.net The affinity is further modulated by modifications at other key positions of the saccharide. For instance, the addition of a sulfate (B86663) group at the 3'-position of the galactose residue in propargylated LacNAc significantly enhances binding affinity. One study reported that 3'-O-sulfated propargylated LacNAc showed the highest affinity for hGal-3 among a series of tested analogs, with a dissociation constant (Kd) of 14.7 µM. researchgate.net This represents a significant increase in affinity compared to the parent methyl β-D-lactoside (Kd = 91.0 µM). researchgate.net

The N-acetyl group on the glucosamine (B1671600) unit also plays a role. The absence of this group in the corresponding propargylated lactose (B1674315) derivative resulted in a slight reduction in affinity for hGal-3, indicating a favorable interaction involving the N-acetyl moiety. researchgate.net These findings underscore that a combination of modifications at the anomeric position (with the propargyl group), the C-2 position (with the N-acetyl group), and the O-3' position (with a sulfate group) can lead to highly effective galectin-3 ligands. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique for the complete thermodynamic characterization of ligand-receptor interactions, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event in a single experiment. unimib.itnih.gov

The interaction of various this compound derivatives with human galectin-3 has been thoroughly investigated using ITC. researchgate.net These studies reveal that the binding is primarily an enthalpy-driven process, which is characteristic of many carbohydrate-protein interactions involving hydrogen bonding and van der Waals forces.

For all tested analogs, the stoichiometry of binding was found to be close to 1.0, indicating a 1:1 interaction between the ligand and the galectin-3 monomer. researchgate.net The binding of 3'-O-sulfated propargylated LacNAc to hGal-3, the most potent analog in one study, was characterized by a Kd of 14.7 µM, an enthalpy change (ΔH) of -38.5 kJ/mol, and a favorable entropic contribution (-TΔS) of -1.3 kJ/mol. researchgate.net In contrast, the unmodified propargylated LacNAc exhibited a lower affinity.

Interestingly, the thermodynamic profiles vary among the different derivatives. While most binding events were favored by both enthalpy and entropy, some analogs showed an unfavorable entropic contribution, suggesting that the binding process leads to a more ordered state, possibly due to conformational restriction of the ligand and/or protein upon complex formation. researchgate.net

Table 1: Thermodynamic Parameters of this compound Derivatives Binding to Human Galectin-3 as Determined by ITC researchgate.net

Compound n Kd (µM) ΔH (kJ/mol) -TΔS (kJ/mol)
Methyl lactoside (Reference) 1.0 91.0 -20.9 -2.1
3'-O-sulfated propargylated lactose 1.0 37.0 -23.4 -2.9
3'-O-sulfated propargylated LacNAc 1.0 14.7 -38.5 -1.3

Mechanistic Insights into Glycan Recognition

A deeper understanding of the molecular interactions that govern the binding of this compound to galectins provides a basis for the rational design of more potent and selective inhibitors.

The binding of β-galactosides to the conserved carbohydrate recognition domain (CRD) of galectins is mediated by a network of hydrogen bonds. pdbj.orgmdpi.com Specific hydroxyl groups on the galactose and glucose/N-acetylglucosamine units are crucial for this recognition. The 4-OH and 6-OH groups of the galactose moiety are known to form critical hydrogen bonds with conserved amino acid residues in the galectin binding site. researchgate.net

The 3'-OH group of the galactose unit, while also participating in interactions, is a position where modifications are often tolerated and can even enhance affinity. The significant increase in binding affinity observed upon 3'-O-sulfation of this compound suggests a highly favorable electrostatic interaction between the negatively charged sulfate group and a positively charged region within the galectin-3 binding site. researchgate.net This highlights the plasticity of the galectin binding site and its ability to accommodate charged moieties.

Furthermore, the N-acetyl group at the 2-position of the glucosamine unit can also contribute to binding. In a co-crystal structure of a related derivative with galectin-3, a direct contact was observed between the oxygen of the N-acetyl group and the side chain of glutamic acid 184 (Glu184), an interaction that would be absent in simple lactose derivatives. researchgate.net

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of glycan-protein complexes at atomic resolution. mdpi.comnih.gov The analysis of these structures provides a detailed picture of the binding mode and the specific interactions that stabilize the complex.

While a crystal structure specifically for this compound with a galectin is not detailed in the provided search context, the structure of a closely related 3'-O-sulfated N-acetyllactosamine derivative in complex with human galectin-3 has been reported. researchgate.net This structure reveals that the typical interactions of the galactopyranose and the N-acetylglucosamine moieties are largely conserved, similar to those observed for the natural ligand LacNAc. researchgate.net

Advanced Methodological Considerations and Future Research Directions

Spectroscopic and Chromatographic Characterization Techniques

A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous structural confirmation and purity assessment of "Lactose-β-NAc-Propargyl."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "this compound." Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all protons (¹H) and carbons (¹³C) in the molecule.

In a typical ¹H NMR spectrum, the anomeric protons of the galactose and N-acetylglucosamine (GlcNAc) residues exhibit characteristic chemical shifts and coupling constants that confirm the β-glycosidic linkages. The presence of the propargyl group is identified by the distinct signals of its acetylenic proton and methylene (B1212753) protons. For instance, in a related propargyl-functionalized disaccharide, the acetylenic proton appears as a triplet, and the methylene protons show characteristic coupling to the acetylenic proton.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within each sugar ring, allowing for the sequential assignment of all ring protons. HSQC correlates each proton to its directly attached carbon, while HMBC identifies longer-range couplings (2-3 bonds), which is crucial for confirming the linkage between the galactose and GlcNAc units (the β-1,4 linkage) and the attachment of the propargyl group to the anomeric carbon of the GlcNAc residue.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Propargyl-Lactosamine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Gal H-14.45 (d, J = 7.8 Hz)103.5
GlcNAc H-14.68 (d, J = 8.4 Hz)100.2
Propargyl CH₂4.35 (d, J = 2.4 Hz)52.1
Propargyl C≡CH2.48 (t, J = 2.4 Hz)75.3
Propargyl C≡CH-79.8
NAc CH₃2.05 (s)23.1

Note: The data presented are representative and may vary depending on the solvent and specific experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., MALDI-MS/MS, HRMS)

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the compound. For "this compound," the expected mass would correspond to the sum of the masses of lactose (B1674315), an N-acetyl group, and a propargyl group, minus the masses of water molecules lost during glycosidic bond formation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique for analyzing carbohydrate derivatives. Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are performed to obtain structural information through fragmentation patterns. The fragmentation of the glycosidic bonds provides evidence for the sequence of the sugar units, while the fragmentation of the propargyl group can also be observed.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of synthesized "this compound" and for monitoring reaction progress. Reversed-phase HPLC, using a C18 column with a water/acetonitrile gradient, is a common method for separating the product from starting materials and byproducts. The retention time of the compound is a characteristic property under specific chromatographic conditions. The incorporation of the relatively nonpolar propargyl group typically leads to a longer retention time compared to the unmodified lactose or N-acetyllactosamine.

Detection is often achieved using a UV detector, as the propargyl group does not have a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. The purity of the final compound is determined by integrating the peak area of the product in the chromatogram. A purity of ≥95% is generally required for subsequent biological or computational studies. selleckchem.com

Computational Approaches in Glycoscience

Computational methods provide valuable insights into the behavior of "this compound" at the molecular level, complementing experimental data.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of "this compound" when it binds to a protein receptor, such as a lectin or a glycosyltransferase. nih.govchemrxiv.org This method helps to identify key interactions, like hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the protein's binding site. For instance, docking studies of N-acetyllactosamine derivatives with galectins have revealed crucial interactions involving the galactose and N-acetylglucosamine moieties. nih.gov Similar studies with "this compound" could elucidate how the propargyl group influences binding affinity and specificity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.gov Starting from a docked pose, MD simulations can assess the stability of the binding mode and explore the conformational flexibility of both the ligand and the protein. nih.govfrontiersin.org These simulations can reveal important information about the role of water molecules in the binding interface and can be used to calculate binding free energies, offering a more quantitative measure of binding affinity.

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance to this compound
Docking Score A numerical value that ranks the predicted binding poses.Predicts the most likely binding orientation in a protein active site.
Binding Energy The free energy change upon ligand binding.Quantifies the strength of the interaction between the ligand and the protein.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Assesses the stability of the ligand's position in the binding site during an MD simulation.
Hydrogen Bond Analysis Identifies and quantifies hydrogen bonds formed between the ligand and protein.Highlights key interactions responsible for binding specificity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzymatic Mechanisms

For studying enzymatic reactions involving "this compound," such as its transfer by a glycosyltransferase, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov In this method, the region of the system where bond breaking and forming occurs (e.g., the substrate and the catalytic residues of the enzyme) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient classical force field (MM).

QM/MM studies can elucidate the detailed reaction mechanism, including the structure of the transition state and the reaction energy profile. This approach is particularly useful for understanding how the enzyme's active site catalyzes the reaction and how modifications to the substrate, such as the introduction of the propargyl group, might affect the catalytic process.

Emerging Research Avenues for Propargylated Carbohydrates

The introduction of a propargyl group—a small, terminal alkyne functional group—onto carbohydrate scaffolds has opened up significant avenues in chemical biology and materials science. This modification provides a chemical handle for highly specific and efficient covalent modification through bioorthogonal chemistry. The compound this compound, which combines the disaccharide lactose with an N-acetylglucosamine (NAc) linker and a terminal propargyl group, serves as a key example of a propargylated carbohydrate with diverse research applications.

Expanding the Scope of Bioorthogonal Reactions in Glycoconjugation

The terminal alkyne of this compound is an ideal substrate for a variety of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov These reactions allow for the precise chemical labeling and tracking of biomolecules. nih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, the propargyl group on the lactose derivative reacts with an azide-functionalized molecule to form a stable triazole linkage. This allows for the conjugation of the carbohydrate to a wide array of molecular entities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or larger biomolecules like proteins.

Another significant bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC does not require a cytotoxic copper catalyst, making it more suitable for applications in living cells and organisms. By using a strained cyclooctyne (B158145) instead of a simple azide (B81097), the reaction proceeds rapidly at physiological temperatures. The versatility of these reactions enables researchers to attach this compound to various substrates for targeted applications.

Reaction TypeCatalystKey FeaturesApplication in Glycoconjugation
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I)High efficiency and reaction speed; Forms a stable 1,4-disubstituted triazole.Labeling of glycans in fixed cells or in vitro systems with probes for imaging or enrichment.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (uses strained cyclooctynes)Biocompatible (no cytotoxic catalyst); Suitable for live-cell and in-vivo imaging.Real-time tracking of glycoconjugates in living organisms.
Staudinger Ligation NoneForms a native amide bond upon reaction of an azide with a specialized phosphine. nih.govnih.govCreating natural linkages between carbohydrates and peptides or proteins.

This table provides a summary of key bioorthogonal reactions applicable to propargylated carbohydrates.

Development of Advanced Materials and Nanostructures

The ability to covalently attach carbohydrates to surfaces and polymers via the propargyl handle is driving innovation in materials science. rsc.org Functionalizing materials with specific glycans like this compound can impart biological recognition properties and enhance biocompatibility. researchgate.net

One major application is the creation of "glyco-materials" that can interact with specific proteins, such as lectins. researchgate.net Lectins are carbohydrate-binding proteins involved in numerous cellular processes. Materials coated with specific carbohydrates can be used to study these interactions or to create surfaces that promote or inhibit cell adhesion for tissue engineering applications.

Furthermore, propargylated carbohydrates are utilized in the synthesis of advanced nanostructures, such as functionalized nanoparticles and self-assembling systems. rsc.orgnih.govmdpi.com By attaching this compound to the surface of nanoparticles, researchers can create targeted drug delivery vehicles that recognize specific cell types. Coating nanoparticles with carbohydrates can also improve their solubility and stability in biological fluids. researchgate.net

Material/NanostructureFunctionalization MethodResulting PropertyPotential Application
Glycosylated Polymers CuAAC or SPAACEnhanced biocompatibility, specific protein binding.Medical implants, hydrogels for cell culture. rsc.org
Functionalized Nanoparticles CuAAC or SPAACCell-specific targeting, improved aqueous solubility. researchgate.netmdpi.comTargeted drug delivery, diagnostic imaging agents.
Self-Assembling Glycolipids Non-covalent assemblyFormation of micelles or liposomes displaying carbohydrates.Mimicking cell surfaces, studying cell-cell recognition.
Carbohydrate Microarrays Surface immobilization via click chemistryHigh-throughput analysis of carbohydrate-protein interactions. nih.govDiagnostics, screening for lectin binders.

This table illustrates the use of propargylated carbohydrates in creating advanced materials and nanostructures.

Integration with Proteomics and Glycomics Workflows

The fields of proteomics (the large-scale study of proteins) and glycomics (the study of all glycans in an organism) are increasingly integrated to understand the crucial role of glycosylation in health and disease. nih.govnih.gov Aberrant glycosylation is a hallmark of many diseases, including cancer. nih.gov this compound and similar compounds serve as powerful chemical tools for these integrated workflows.

A common strategy involves metabolic labeling. Cells are cultured with a propargylated monosaccharide precursor, which is metabolized and incorporated into newly synthesized glycoproteins. These "tagged" glycoproteins can then be detected or isolated from complex biological samples using bioorthogonal chemistry.

For example, after cell lysis, the propargyl-containing glycoproteins can be reacted with an azide-biotin tag via CuAAC. The biotinylated proteins can then be selectively captured on a streptavidin affinity column, separating them from the thousands of other proteins in the cell. These enriched glycoproteins can subsequently be identified and quantified using mass spectrometry, providing a detailed snapshot of the "glycoproteome." This approach allows researchers to identify specific changes in glycosylation associated with a particular disease state or cellular process. nih.gov

This integration of chemical biology tools with advanced analytical techniques provides unprecedented insight into the complex world of glycoproteins, paving the way for the discovery of new biomarkers and therapeutic targets.

Q & A

Q. What established methods are used to synthesize Lactose-β-NAc-Propargyl, and how can researchers ensure reproducibility?

Synthesis typically involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the propargyl group to lactose derivatives. Key steps include:

  • Purification : Use size-exclusion chromatography or HPLC to isolate the compound .
  • Validation : Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst concentration) in lab notebooks and share raw spectral data in supplementary materials .

Q. How can researchers characterize the purity and stability of this compound under varying experimental conditions?

  • Purity : Use reversed-phase HPLC with UV detection (λ = 280 nm) and compare retention times to standards .
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) and monitor changes via LC-MS .
  • Storage : Lyophilize the compound and store at -80°C under argon to prevent hydrolysis .

Q. What are the primary applications of this compound in glycobiology research?

This compound is widely used to:

  • Probe lectin interactions : Modify glycan arrays with the propargyl tag for fluorescence-based binding assays .
  • Track metabolic incorporation : Use bioorthogonal labeling (e.g., with azide-modified dyes) in live-cell imaging .
  • Study enzymatic activity : Serve as a substrate for β-galactosidase to assess enzyme kinetics .

Q. Which analytical techniques are most reliable for detecting this compound in complex biological matrices?

  • ELISA : Develop a competitive assay using anti-lactose antibodies, with cross-reactivity validated against related glycans .
  • Mass spectrometry : Employ MALDI-TOF or ESI-MS with collision-induced dissociation (CID) to identify fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?

  • Experimental design : Use a factorial approach to test variables (e.g., catalyst type, reaction time). For example, a 23^3 factorial design evaluating copper concentration, temperature, and solvent polarity .
  • Troubleshooting : If propargyl group coupling is inefficient, substitute copper(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the catalyst .

Q. How should contradictory data on the bioactivity of this compound be resolved?

  • Replication : Repeat experiments across independent labs using standardized protocols .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, batch effects) .
  • Orthogonal assays : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinities .

Q. What in vivo or in vitro models are suitable for studying the immunological effects of this compound?

  • Murine models : Use ovalbumin-sensitized mice to assess anti-inflammatory effects, as demonstrated in lactose-β-sitosterol studies .
  • Cell lines : Treat macrophage cultures (e.g., RAW 264.7) and measure cytokine release via multiplex ELISA .
  • Ethical rigor : Adhere to NIH guidelines for preclinical studies, including randomization and blinded analysis .

Q. How can researchers modify this compound to study its interaction with specific lectins or enzymes?

  • Functionalization : Introduce fluorophores (e.g., Alexa Fluor 647-azide) via click chemistry for fluorescence polarization assays .
  • Substrate engineering : Replace the lactose moiety with galactose or N-acetylglucosamine analogs to test specificity .

Q. What statistical methods are critical for validating the significance of this compound in experimental data?

  • Power analysis : Calculate sample sizes a priori to ensure adequate statistical power .
  • Error analysis : Report standard deviations and confidence intervals for triplicate measurements .
  • Multivariate regression : Model dose-response relationships while controlling for covariates (e.g., cell viability) .

Q. How can cross-disciplinary collaborations enhance research on this compound?

  • Integrate metabolomics : Partner with bioinformaticians to analyze pathway enrichment using tools like KEGG or Reactome .
  • Clinical translation : Collaborate with immunologists to explore therapeutic potential in autoimmune diseases .

Key Methodological Takeaways

  • Data integrity : Maintain raw datasets and instrument calibration records for peer review .
  • Literature alignment : Contextualize findings within existing glycomics research to identify gaps .
  • Transparency : Disclose all modifications to published protocols and negative results .

For further guidance on experimental design or ethical compliance, refer to NIH preclinical guidelines and the IB Extended Essay framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.